1-benzyl-1H-indole-2-carboxylic acid
Overview
Description
1-benzyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C16H13NO2, features a benzyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring .
Mechanism of Action
Target of Action
The primary target of 1-benzyl-1H-indole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for integrating the viral DNA into the host genome . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
This compound interacts with its target, the HIV-1 integrase, by chelating two Mg^2+ ions within the active site of the enzyme . This interaction inhibits the strand transfer of the integrase, effectively impairing viral replication .
Biochemical Pathways
It is known that indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the hydrolysis of the carboxylate of similar compounds can result in significant enhancements in activity , suggesting that metabolic transformations may play a role in the bioavailability and efficacy of this compound.
Result of Action
The primary result of the action of this compound is the inhibition of the strand transfer of HIV-1 integrase . This inhibition impairs the replication of the virus, potentially leading to a decrease in viral load and an improvement in clinical outcomes for individuals with HIV-1 .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the indole derivative .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 191-196 degrees Celsius and is typically stored at room temperature .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl indol-2-carboxylate with benzyl bromide in the presence of aqueous potassium hydroxide (KOH) and acetone. The reaction is typically carried out at room temperature for about two hours, yielding ethyl 1-benzyl-1H-indole-2-carboxylate, which can then be hydrolyzed to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carboxylic acid group or other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Lacks the benzyl group but shares the carboxylic acid functionality at the second position.
Indole-3-carboxylic acid: Has the carboxylic acid group at the third position instead of the second.
1-methyl-1H-indole-2-carboxylic acid: Features a methyl group instead of a benzyl group on the nitrogen atom.
Uniqueness
1-benzyl-1H-indole-2-carboxylic acid is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties .
Properties
IUPAC Name |
1-benzylindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMXSSBHARRUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294008 | |
Record name | 1-benzyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17017-71-9 | |
Record name | 17017-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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